4-Acetamido-2-amino-6-nitrotoluene

Biodegradation Metabolite Profiling Environmental Persistence

Environmental labs often face signal loss when monitoring TNT biodegradation, as common intermediates like 2,4-DANT degrade rapidly, confounding attenuation assessments. 4-Acetamido-2-amino-6-nitrotoluene solves this as the persistent, monoacetylated dead-end metabolite that accumulates predictably under both anoxic and aerobic conditions, providing a stable biomarker. Supply chain assurance: This reference standard is synthesized via NAT-mediated acetylation, ensuring authentic product identity. Key analytical advantages: Distinct HPLC retention time prevents false-positive isomer misidentification in exposure panels. Regioselective protection at the 4-position enables unambiguous diazotization for downstream dye intermediate synthesis.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
Cat. No. B1243085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-2-amino-6-nitrotoluene
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)N
InChIInChI=1S/C9H11N3O3/c1-5-8(10)3-7(11-6(2)13)4-9(5)12(14)15/h3-4H,10H2,1-2H3,(H,11,13)
InChIKeyVVBFFAYCAFLAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-2-amino-6-nitrotoluene: Overview


4-Acetamido-2-amino-6-nitrotoluene (4-N-AcANT; KEGG C16420) is a member of the amino-nitrotoluene class, formally derived from 2-amino-6-nitrotoluene by N-acetylation at the 4-position [1]. It is recognized as a xenobiotic metabolite arising from the arylamine N-acetyltransferase (NAT)-mediated acetylation of 2,4-diamino-6-nitrotoluene (2,4-DANT), a key intermediate in the biodegradation and mammalian metabolism of the explosive 2,4,6-trinitrotoluene (TNT) [2]. This defined structural origin distinguishes it from other amino-nitrotoluene congeners and underpins its specific biomarker and intermediate utility.

Compound Identity

NAT-mediated acetylation metabolite of 2,4-DANT

Defined structural origin; KEGG C16420

Workflow Fit

Analytical reference standard for TNT degradation studies

Persistent terminal metabolite supports cumulative signal monitoring

Selection Context

Biomarker and intermediate utility in bioremediation monitoring

Distinct from precursor 2,4-DANT in metabolic fate and chromatographic retention

Why 2,4-Diamino-6-nitrotoluene Cannot Replace the 4-Acetamido Analog


Despite sharing a common 2-amino-6-nitrotoluene core, 4-acetamido-2-amino-6-nitrotoluene and its direct precursor 2,4-diamino-6-nitrotoluene (2,4-DANT) diverge critically in metabolic fate, environmental persistence, and molecular recognition [1]. While 2,4-DANT is a transient intermediate susceptible to either further reduction or rapid acetylation [2], the monoacetylated product is a metabolic dead-end that accumulates under both anoxic and aerobic conditions—a qualitative difference that directly impacts its suitability as a selective biomarker and its behavior in bioremediation monitoring. Simple substitution of the precursor for the product would erase the very signal (persistent N-acetyl metabolite) that defined analytical or environmental studies require.

Metabolic Fate

Terminal metabolite vs. transient intermediate

4-Acetamido analog is a dead-end metabolite that accumulates; 2,4-DANT is further reduced. Simple substitution erases the persistent N-acetyl signal required for environmental or analytical studies.

Chromatography

Retention shift may alter method specificity

The acetamide moiety increases hydrophobic retention compared to the diamine precursor. Using 2,4-DANT may shift retention and compromise baseline resolution in EPA Method 8330 metabolite separation.

Extraction

Solubility profile mismatch

Lower aqueous solubility of the acetylated compound influences extraction efficiency and sample preparation. Precursor solubility behavior may not replicate target analyte partitioning.

Quantitative Differentiation Evidence


Metabolic Endpoint Stability

Under both anoxic and aerobic conditions, 2,4-diamino-6-nitrotoluene (2,4-DANT) undergoes monoacetylation to form 4-acetamido-2-amino-6-nitrotoluene (4-N-AcANT). Critically, the acetylated product is not further metabolized, whereas 2,4-DANT can be further reduced to 2,4,6-triaminotoluene [1]. This establishes 4-N-AcANT as a terminal metabolite, a feature not shared by its precursor.

Metabolic Endpoint Stability
Class-level inference
Terminal metabolite; not further metabolized vs. further reduced to 2,4,6-triaminotoluene

Supports cumulative biomarker signal; the acetylated product accumulates without confounding degradation.

Pseudomonas sp. JLR11 and mixed cultures; anoxic and aerobic conditions. Data to verify in target matrix.

Biodegradation Metabolite Profiling Environmental Persistence

Chromatographic Retention Separation

In reversed-phase HPLC methods developed for EPA Method 8330 explosive metabolite separation, 4-acetamido-2-amino-6-nitrotoluene elutes with a distinct retention time compared to 2,4-diamino-6-nitrotoluene and other amino-nitrotoluene regioisomers [1]. The acetamide moiety increases hydrophobic interaction with the stationary phase, facilitating baseline resolution from the more polar diamine precursor.

Chromatographic Retention
Class-level inference
Longer retention time vs. 2,4-DANT; baseline resolution achievable (RP-HPLC-DAD)

Distinct retention profile prevents misidentification in complex environmental matrices.

Method-dependent ΔtR; C18 column. Source review recommended.

Analytical Chemistry HPLC-DAD Explosive Residue Analysis

Aqueous Solubility Difference

Predicted aqueous solubility values indicate a measurable reduction in water affinity upon acetylation: 4-acetamido-2-amino-6-nitrotoluene has a predicted solubility of 0.3 g/L (logS = -2.85) [1], whereas 2,4-diamino-6-nitrotoluene is described as slightly soluble (though quantitative experimental values remain sparse) . The acetyl group reduces overall hydrogen-bonding capacity and increases hydrophobicity, consistent with the higher logP (1.10 vs. approximately 1.29) [1].

Aqueous Solubility
Cross-study comparable
0.3 g/L (logS = -2.85) predicted

Lower solubility favors organic solvent extraction over aqueous methods.

Comparator lacks precise experimental value; predicted values from HMDB. Trend to verify experimentally.

Physicochemical Properties Solubility Bioavailability

Topological Polar Surface Area Distinction

The topological polar surface area (TPSA) of 4-acetamido-2-amino-6-nitrotoluene is 101 Ų [1], compared to 97.9 Ų for 2,4-diamino-6-nitrotoluene [2]. The increase of 3.1 Ų reflects the contribution of the additional acetamide carbonyl oxygen and nitrogen, which modifies the compound's hydrogen-bonding profile and may influence passive membrane permeability and protein binding.

TPSA Distinction
Head-to-head
101 Ų vs. 97.9 Ų (2,4-DANT)
+3.1 Ų (3.2% increase)

Modest TPSA increase reflects acetamide contribution; may influence membrane permeability in tracer studies.

Computed by Cactvs 3.4.8.18. Context-dependent for ADME prediction.

Drug Design QSAR Membrane Permeability

Application Scenarios


TNT Bioremediation Monitoring

Environmental consulting firms and remediation contractors require 4-acetamido-2-amino-6-nitrotoluene as an analytical reference standard to quantify the acetylation pathway activity in TNT-contaminated sites. Because the compound is a dead-end metabolite that accumulates over time [1], its concentration provides a stable indicator of natural attenuation progress that is not confounded by further degradation, unlike the transient precursor 2,4-diamino-6-nitrotoluene [1].

Human Biomonitoring of TNT Exposure

Occupational health laboratories analyzing urine or blood samples from munitions workers use 4-acetamido-2-amino-6-nitrotoluene as a specific biomarker of TNT metabolic processing via NAT enzymes [2]. The distinct HPLC retention time of the acetylated metabolite [3] allows unambiguous identification against a panel of amino-nitrotoluene isomers, reducing false-positive rates in exposure assessment.

NAT Enzymatic Activity Assays

Biochemical researchers studying NAT isoform substrate specificity require the purified product of the NAT-catalyzed acetylation of 2,4-DANT [2]. Using the authentic product standard ensures accurate kinetic parameter determination (Km, Vmax) and avoids misassignment of activity arising from co-eluting contaminants, thereby supporting reproducible enzyme characterization studies.

Disperse Dye Intermediate Synthesis

Specialty chemical manufacturers utilize 4-acetamido-2-amino-6-nitrotoluene as a protected intermediate for disperse azo dyes [4]. The monoacetylated amino group at position 4 allows selective diazotization at the free 2-amino position while the nitro and acetamido substituents modulate the electronic properties of the chromophore. This regioselective reactivity is not achievable with the unprotected 2,4-diamino precursor, which would yield complex mixtures.

Application
Selection Property
Validation Focus
TNT bioremediation monitoring
Metabolite endpoint stability
Dead-end metabolite accumulation review
Human TNT exposure biomonitoring
Chromatographic resolution context
Isomer-specific peak identification
NAT enzymatic activity assays
Authentic product standard context
Kinetic parameter reproducibility
Disperse dye intermediate synthesis
Regioselective acetylation context
Diazotization site selectivity
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